Diethyl 2-[(4-acetylanilino)methylene]malonate
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Overview
Description
Diethyl 2-[(4-acetylanilino)methylene]malonate is an organic compound with the molecular formula C16H19NO5. It is a derivative of malonic acid and features an anilino group substituted with an acetyl group. This compound is often used as a building block in organic synthesis due to its versatile reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-[(4-acetylanilino)methylene]malonate can be synthesized through a nucleophilic addition reaction. The typical synthetic route involves the reaction of diethyl malonate with 4-acetylaniline in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at room temperature, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-acetylanilino)methylene]malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[(4-acetylanilino)methylene]malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-acetylanilino)methylene]malonate involves its interaction with various molecular targets. The compound can act as a precursor in the synthesis of quinoline derivatives, which exhibit biological activities such as antiviral, immunosuppressive, and anticancer effects. The molecular pathways involved include nucleophilic addition and elimination reactions, leading to the formation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(4-nitroanilino)methylene]malonate
- Diethyl 2-[(4-methoxyanilino)methylene]malonate
- Diethyl 2-[(4-chloroanilino)methylene]malonate
Uniqueness
Diethyl 2-[(4-acetylanilino)methylene]malonate is unique due to the presence of the acetyl group, which imparts specific reactivity and biological activity. Compared to its analogs, this compound offers distinct advantages in the synthesis of quinoline derivatives and other biologically active molecules.
Properties
IUPAC Name |
diethyl 2-[(4-acetylanilino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-4-21-15(19)14(16(20)22-5-2)10-17-13-8-6-12(7-9-13)11(3)18/h6-10,17H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYTNLPEXVIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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